molecular formula C17H15F2NO3 B2697397 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE CAS No. 1421508-82-8

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE

Cat. No.: B2697397
CAS No.: 1421508-82-8
M. Wt: 319.308
InChI Key: ORTVRUSNFODTJK-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a difluorobenzamide group, which can enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE typically involves multiple steps One common approach starts with the preparation of the 2,3-dihydrobenzofuran-5-yl intermediate This intermediate can be synthesized through a cyclization reaction of a suitable precursor under acidic or basic conditionsFinally, the difluorobenzamide group is introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3,4-difluorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and stability. The compound may inhibit key enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzofuran-5-yl)acetamide: Shares the benzofuran moiety but lacks the difluorobenzamide group.

    Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Contains the benzofuran moiety but has a different functional group.

    N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxophenoxy)propionamides: Similar structure with variations in the alkoxy and aryloxophenoxy groups.

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE is unique due to the presence of both the benzofuran and difluorobenzamide groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, bioavailability, and potential therapeutic effects .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-13-3-1-12(8-14(13)19)17(22)20-9-15(21)10-2-4-16-11(7-10)5-6-23-16/h1-4,7-8,15,21H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTVRUSNFODTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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